molecular formula C34H53ClN2O2 B12420780 Anipamil-d25 (hydrochloride)

Anipamil-d25 (hydrochloride)

Cat. No.: B12420780
M. Wt: 582.4 g/mol
InChI Key: SPIVBBPTKHDDSC-IUXSXPFZSA-N
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Description

Anipamil-d25 (hydrochloride) is a deuterated analog of Anipamil, a long-acting calcium channel blocker. It is primarily used in scientific research due to its enhanced stability and unique isotopic properties. The compound is known for its antiarrhythmic and antihypertensive activities, making it a valuable tool in pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anipamil-d25 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Anipamil This is typically achieved through a series of deuterium exchange reactionsThe reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of Anipamil-d25 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and precise control of reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Anipamil-d25 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anipamil-d25 (hydrochloride) is widely used in scientific research due to its unique properties:

Mechanism of Action

Anipamil-d25 (hydrochloride) exerts its effects by blocking calcium channels in the myocardium and vascular smooth muscle. This inhibition prevents calcium influx, leading to relaxation of the muscle cells and a reduction in blood pressure. The compound’s molecular targets include L-type calcium channels, which play a crucial role in cardiac and vascular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anipamil-d25 (hydrochloride) is unique due to its deuterated structure, which enhances its stability and allows for more precise studies in pharmacokinetics and pharmacodynamics. The incorporation of deuterium atoms reduces metabolic degradation, making it a valuable tool in long-term studies.

Properties

Molecular Formula

C34H53ClN2O2

Molecular Weight

582.4 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile;hydrochloride

InChI

InChI=1S/C34H52N2O2.ClH/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3;/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3;1H/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,23D2;

InChI Key

SPIVBBPTKHDDSC-IUXSXPFZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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